Derivative Cytotoxicity in K562 Leukemia Cells: 6-Aminoindazole Scaffold Enables 6.45-Fold Selectivity Index Over 5-Fluorouracil
A derivative of 6-amino-1H-indazole-3-carbonitrile (compound 6o) demonstrated an IC50 of 5.15 µM against K562 leukemia cells while exhibiting substantially lower toxicity toward normal HEK-293 cells (IC50 = 33.2 µM), yielding a Selectivity Index (SI) of 6.45 . In contrast, the reference chemotherapeutic 5-fluorouracil (5-Fu) showed an SI of only 0.14 in the same study, indicating that the 6-aminoindazole scaffold enables a ~46-fold improvement in cancer cell selectivity relative to this standard agent .
| Evidence Dimension | Selectivity Index (cancer vs. normal cells) |
|---|---|
| Target Compound Data | SI = 6.45 (IC50 K562 = 5.15 µM; IC50 HEK-293 = 33.2 µM) |
| Comparator Or Baseline | 5-Fluorouracil (5-Fu): SI = 0.14 |
| Quantified Difference | ~46-fold higher selectivity index |
| Conditions | K562 human leukemia cells; HEK-293 normal embryonic kidney cells; derivative compound 6o of 6-amino-1H-indazole-3-carbonitrile |
Why This Matters
For procurement decisions in anticancer drug discovery programs, the scaffold's capacity to generate derivatives with a 6.45-fold therapeutic window provides a quantifiable advantage over compounds lacking this selectivity profile, reducing the risk of advancing candidates with narrow safety margins.
